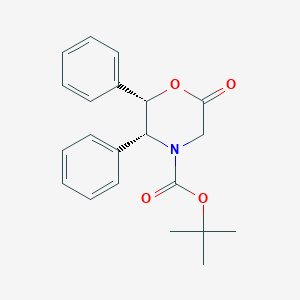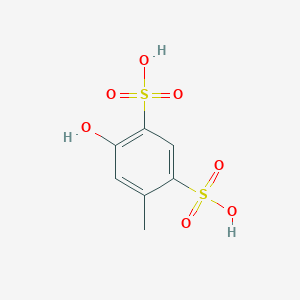
2-氧代精氨酸
描述
2-Oxoarginine is a guanidino compound metabolite of arginine catabolism . It is also known by other names such as 2-oxo-5-Guanidinopentanoic acid, 5-Guanidino-2-oxovaleric acid, alpha-Keto-delta-guanidinovaleric acid, 5-Carbamimidamido-2-oxopentanoic acid, and 5-Guanidino-2-oxopentanoic acid .
Relevant Papers Several papers were found during the search. One paper discusses the characterization of structurally related peptide impurities using HPLC-QTOF-MS/MS . Another paper discusses the restoration of metabolic changes in experimental allergic asthma by the anti-malarial drug artesunate . A third paper discusses a urinary metabolomics study of rats after exposure to acrylamide .
科学研究应用
Metabolomics in Allergic Asthma
2-Oxoarginine has been identified as a metabolite of interest in the study of allergic asthma. Research indicates that the reduction of 2-Oxoarginine may help lessen certain lung toxicity . This suggests its potential role in the metabolic profiling of diseases where arginine metabolism is disrupted.
Anti-Inflammatory Drug Research
The compound has been associated with the anti-inflammatory effects of the anti-malarial drug artesunate. In experimental asthma, artesunate modulated disease-relevant metabolic alterations, including the levels of 2-Oxoarginine . This highlights its importance in the development of new anti-inflammatory therapies.
Pharmacokinetics
2-Oxoarginine is involved in the pharmacokinetic processes of drugs like artesunate. Its presence and levels in biological fluids can indicate how drugs are metabolized and transformed within the body . Understanding its role can lead to improved drug formulations and dosing regimens.
Metabolic Pathway Analysis
As a metabolite from the arginine-proline metabolic pathway, 2-Oxoarginine serves as a key indicator in the study of metabolic pathways. Its levels can reflect changes in the metabolism of amino acids, which is crucial for understanding various metabolic disorders .
Biomarker Discovery
Due to its involvement in specific metabolic pathways, 2-Oxoarginine could serve as a biomarker for certain diseases. Its quantification in biological samples can aid in the diagnosis and monitoring of disease progression .
Nutritional Studies
In nutritional science, 2-Oxoarginine can be used to study the impact of diet on metabolism. Its levels in the body can reflect the intake and assimilation of nutrients that are part of the arginine and proline metabolism .
属性
IUPAC Name |
5-(diaminomethylideneamino)-2-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h1-3H2,(H,11,12)(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBHXJXXVVHMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(=O)O)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190632 | |
| Record name | alpha-Keto-delta-guanidinovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Oxoarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Oxoarginine | |
CAS RN |
3715-10-4 | |
| Record name | α-keto-δ-Guanidinovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3715-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Keto-delta-guanidinovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Keto-delta-guanidinovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-carbamimidamido-2-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Oxoarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the potential role of 2-oxoarginine as a biomarker for glioma?
A: Research suggests that 2-oxoarginine may serve as a potential biomarker for glioma. A prospective study found significantly lower serum levels of 2-oxoarginine in individuals who later developed glioma, even years before clinical diagnosis. [] This suggests a possible link between 2-oxoarginine and glioma development, although further research is needed to confirm its utility as a diagnostic or prognostic biomarker.
Q2: Has 2-oxoarginine been linked to any other diseases besides glioma?
A: Yes, 2-oxoarginine has been associated with other health conditions. For instance, a study observed elevated levels of 2-oxoarginine in the saliva of patients with oral leukoplakia and oral squamous cell carcinoma compared to healthy controls. [] Additionally, in a study investigating cardiovascular disease risk, higher mid-life serum levels of 2-oxoarginine were associated with a lower risk of cardiovascular events later in life. []
Q3: What is the connection between 2-oxoarginine and acrylamide exposure?
A: In a study using rats, exposure to acrylamide led to significantly elevated levels of 2-oxoarginine in urine compared to a control group. [] This suggests that acrylamide exposure may disrupt metabolic pathways related to 2-oxoarginine, potentially serving as a marker of acrylamide-induced neurotoxicity.
Q4: How does 2-oxoarginine relate to metal exposure during pregnancy?
A: Research indicates a complex relationship between 2-oxoarginine and metal exposure during pregnancy. A study analyzing urine samples from pregnant women found that exposure to certain metals, including cadmium, cobalt, copper, cesium, manganese, thallium, and vanadium, was significantly associated with alterations in the levels of various amino acid metabolic intermediates, including 2-oxoarginine. [] This finding suggests that metal exposure may disrupt amino acid metabolism, with potential implications for maternal and fetal health.
Q5: Does 2-oxoarginine play a role in canine exocrine pancreatic insufficiency (EPI)?
A: A study investigating metabolic disturbances in dogs with EPI identified significant differences in the abundance of several amino acids in the serum of affected dogs compared to healthy controls, including 2-oxoarginine. [, ] This finding suggests potential alterations in amino acid metabolism associated with EPI, although further research is needed to elucidate the specific role of 2-oxoarginine in the disease process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)









